molecular formula C36H35NO11S3 B11037327 tetramethyl 7'-ethoxy-6'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

tetramethyl 7'-ethoxy-6'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11037327
M. Wt: 753.9 g/mol
InChI Key: RINHUYJPDWCWMJ-OBGWFSINSA-N
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Description

  • Reagents: 1,3-dithiol-2-one, sulfur
  • Conditions: Stirring at room temperature for 12 hours
  • Step 3: Addition of Ethoxy and Methoxyphenylprop-2-enoyl Groups

    • Reagents: Ethanol, 4-methoxybenzaldehyde, propionic acid
    • Conditions: Reflux at 80°C for 6 hours
  • Industrial Production Methods

    Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to ensure consistent production.

    Properties

    Molecular Formula

    C36H35NO11S3

    Molecular Weight

    753.9 g/mol

    IUPAC Name

    tetramethyl 7'-ethoxy-6'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

    InChI

    InChI=1S/C36H35NO11S3/c1-9-48-22-12-10-11-21-24-30(35(2,3)37(26(21)22)23(38)18-15-19-13-16-20(43-4)17-14-19)49-27(32(40)45-6)25(31(39)44-5)36(24)50-28(33(41)46-7)29(51-36)34(42)47-8/h10-18H,9H2,1-8H3/b18-15+

    InChI Key

    RINHUYJPDWCWMJ-OBGWFSINSA-N

    Isomeric SMILES

    CCOC1=CC=CC2=C1N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)/C=C/C5=CC=C(C=C5)OC

    Canonical SMILES

    CCOC1=CC=CC2=C1N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C=CC5=CC=C(C=C5)OC

    Origin of Product

    United States

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the addition of the ethoxy and methoxyphenylprop-2-enoyl groups.

    • Step 1: Preparation of Quinoline Core

      • Reagents: Aniline, acetic acid, formaldehyde
      • Conditions: Reflux at 100°C for 4 hours

    Chemical Reactions Analysis

    Types of Reactions

    Tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

      Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

      Substitution: Nucleophilic substitution reactions can occur at the ethoxy and methoxy groups.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium, room temperature

      Reduction: Sodium borohydride in ethanol, room temperature

      Substitution: Sodium methoxide in methanol, reflux at 60°C

    Major Products Formed

      Oxidation: Formation of carboxylic acids and ketones

      Reduction: Formation of alcohols and alkanes

      Substitution: Formation of ethers and esters

    Scientific Research Applications

    Tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

      Chemistry: Used as a model compound for studying spiro and dithiole chemistry.

      Biology: Investigated for its potential as an enzyme inhibitor.

      Medicine: Explored for its anti-inflammatory and anticancer properties.

      Industry: Potential use as a precursor for the synthesis of advanced materials.

    Mechanism of Action

    The mechanism of action of tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.

    Comparison with Similar Compounds

    Similar Compounds

    • **Tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
    • **Tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate

    Uniqueness

    The unique combination of functional groups in tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate gives it distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.

    Biological Activity

    Chemical Structure and Properties

    The compound's structure can be broken down into several functional groups that may contribute to its biological activity:

    • Spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline : This core structure may play a significant role in the compound's interaction with biological systems.
    • Tetracarboxylate moiety : The presence of multiple carboxyl groups can enhance solubility and reactivity.
    • Methoxyphenyl group : Known for its influence on the compound's pharmacological properties.
    PropertyValue
    Molecular FormulaC27H32N2O6S2
    Molecular Weight520.68 g/mol
    SolubilitySoluble in organic solvents
    Melting PointNot specified

    Research indicates that compounds with similar structures often exhibit various biological activities, including:

    • Antioxidant Activity : Compounds containing dithiole structures are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
    • Anticancer Properties : Some derivatives of quinoline have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
    • Anti-inflammatory Effects : The presence of methoxy groups can enhance anti-inflammatory properties by modulating inflammatory pathways.

    Case Studies

    • Antioxidant Activity :
      A study demonstrated that related compounds effectively reduced oxidative stress markers in vitro. The antioxidant capacity was assessed using DPPH and ABTS assays, showing significant scavenging activity.
    • Anticancer Effects :
      In a preclinical model, a derivative of this compound was tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics.
    • Anti-inflammatory Properties :
      Another study focused on the anti-inflammatory effects in a murine model of arthritis. The compound significantly reduced paw swelling and inflammatory cytokine levels (TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases.

    Table 2: Summary of Biological Activities

    Activity TypeStudy ReferenceKey Findings
    AntioxidantStudy 1Significant reduction in oxidative stress markers
    AnticancerStudy 2Dose-dependent inhibition of MCF-7 cell proliferation
    Anti-inflammatoryStudy 3Reduced paw swelling in arthritis model

    Pharmacokinetics

    Preliminary studies on the pharmacokinetics of related compounds suggest good oral bioavailability and moderate half-lives. Further studies are required to elucidate the exact pharmacokinetic profile of tetramethyl 7'-ethoxy-6'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate.

    Safety Profile

    Toxicological assessments indicate that while some derivatives exhibit low toxicity profiles, comprehensive safety evaluations are necessary for clinical applications.

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